Isoflavan Isoflavan Isoflavan is the simplest member of the class of isoflavans that is chromane substituted by a phenyl substituent at position 3.
Brand Name: Vulcanchem
CAS No.: 4737-26-2
VCID: VC0191581
InChI: InChI=1S/C15H14O/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h1-9,14H,10-11H2
SMILES: C1C(COC2=CC=CC=C21)C3=CC=CC=C3
Molecular Formula: C15H14O
Molecular Weight: 210.27

Isoflavan

CAS No.: 4737-26-2

Cat. No.: VC0191581

Molecular Formula: C15H14O

Molecular Weight: 210.27

* For research use only. Not for human or veterinary use.

Isoflavan - 4737-26-2

CAS No. 4737-26-2
Molecular Formula C15H14O
Molecular Weight 210.27
IUPAC Name 3-phenyl-3,4-dihydro-2H-chromene
Standard InChI InChI=1S/C15H14O/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h1-9,14H,10-11H2
SMILES C1C(COC2=CC=CC=C21)C3=CC=CC=C3

Chemical Structure and Classification

Basic Structural Framework

Isoflavans belong to the flavonoid family of natural compounds but possess distinguishing structural characteristics. The basic isoflavan structure consists of a 3-phenylchroman skeleton (C15H14O), differing from isoflavones primarily in the saturation state of the heterocyclic C-ring . While isoflavones contain a ketone group at the C-4 position and a double bond between C-2 and C-3 in the heterocyclic ring, isoflavans lack both these features, having a fully saturated heterocyclic ring .

Stereochemistry and Enantiomeric Forms

Isoflavans possess a stereogenic center at the C-3 position of the heterocyclic ring, resulting in possible enantiomeric forms. The (S)-isoflavan, also known as (3S)-3-phenylchromane or (3S)-3-phenyl-3,4-dihydro-2H-chromene, represents one such stereoisomer . This chiral nature contributes to the diversity of biological activities observed among different isoflavan stereoisomers.

Chemical Properties

The key chemical properties of isoflavan are documented in Table 1, based on data available for its basic structure and derivatives.

Table 1: Chemical Properties of Isoflavan

PropertyValueNotes
Molecular FormulaC15H14OBasic isoflavan skeleton
Molecular Weight210.27 g/molFor basic structure
Physical StateSolidAt room temperature
SolubilityLimited in water; soluble in organic solventsSimilar to other flavonoids
ChiralityStereogenic center at C-3 positionProduces enantiomeric forms

Structural Relationship with Isoflavones

Comparative Structural Analysis

Isoflavans are structurally related to isoflavones but with distinct differences. Isoflavones, with the molecular formula C15H10O2, contain a 3-phenylchromen-4-one core structure with a ketone functionality at the C-4 position and a C-2/C-3 double bond . Isoflavans (C15H14O) lack both these features, resulting in a fully saturated heterocyclic C-ring . This structural difference significantly influences their physical properties, bioavailability, and biological activities.

Biosynthetic Relationship

In plants, isoflavans are often biosynthetically derived from isoflavones through enzymatic reduction processes. This relationship explains their co-occurrence in many plant sources, particularly legumes. The reduction of the C-2/C-3 double bond in isoflavones represents a key step in the biosynthetic pathway leading to isoflavans .

Natural Sources and Distribution

Plant Sources

Isoflavans, like their isoflavone counterparts, are primarily found in leguminous plants, particularly within the Fabaceae family. While specific data on isoflavan content in foods is more limited than for isoflavones, they often co-occur in soy, clover, and various bean species . The distribution and concentration of isoflavans in plant tissues may vary based on genetic factors, environmental conditions, and processing methods.

Extraction and Isolation

Biological Activities and Mechanisms

Estrogenic and Hormonal Effects

Similar to isoflavones, certain isoflavans demonstrate estrogenic activities, albeit potentially with different potencies due to their structural differences. The saturated C-ring in isoflavans may influence their binding affinity to estrogen receptors, potentially resulting in distinct physiological effects compared to isoflavones . These compounds may act as selective estrogen receptor modulators (SERMs), with tissue-specific activities.

Antioxidant Properties

Isoflavans exhibit antioxidant activities, contributing to their potential health benefits. Their ability to scavenge free radicals and reduce oxidative stress may play roles in their various biological effects, including potential anti-inflammatory and anti-cancer activities .

Other Biological Activities

Research on related compounds suggests that isoflavans may possess various biological activities, including:

  • Anti-inflammatory effects

  • Potential anti-cancer properties

  • Cardiovascular protective effects

  • Metabolic regulatory functions

These activities are likely mediated through multiple mechanisms, including modulation of enzyme activities, gene expression, and cellular signaling pathways .

Analytical Methods for Isoflavan Characterization

Spectroscopic Methods

The identification and characterization of isoflavans typically employ various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

  • Mass Spectrometry (MS) for molecular weight determination and fragmentation pattern analysis

  • Infrared (IR) spectroscopy for functional group identification

  • Ultraviolet-Visible (UV-Vis) spectroscopy for chromophore characterization

Chromatographic Techniques

Separation and quantification of isoflavans often utilize chromatographic methods:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Thin-Layer Chromatography (TLC)

These techniques, often coupled with spectroscopic detection methods, enable the separation, identification, and quantification of isoflavans in complex mixtures .

Future Research Directions

Structure-Activity Relationship Studies

Further investigation of structure-activity relationships among different isoflavan derivatives would enhance understanding of their biological activities and potential therapeutic applications. Systematic studies comparing isoflavans with isoflavones could provide valuable insights into the influence of the saturated C-ring on biological functions .

Metabolic and Bioavailability Studies

Research on the metabolism, bioavailability, and pharmacokinetics of isoflavans would contribute significantly to evaluating their potential as therapeutic agents. Understanding how structural features influence absorption, distribution, metabolism, and excretion processes remains critical for pharmaceutical development .

Clinical Investigations

Well-designed clinical studies specifically focusing on isoflavans, rather than broader categories of flavonoids or isoflavones, would provide more precise data on their efficacy and safety in various health conditions. Such studies would help distinguish the unique contributions of isoflavans from those of related compounds .

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